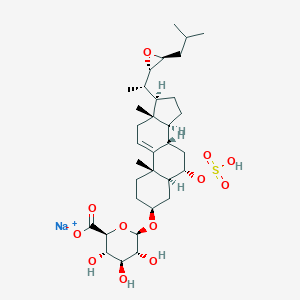
Downeyoside C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Downeyoside C is a natural compound that has recently gained attention for its potential therapeutic applications in various diseases. It is a flavonoid glycoside that is mainly found in the roots of Belamcanda chinensis, commonly known as the blackberry lily. Downeyoside C has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of Downeyoside C is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways, such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Downeyoside C has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10.
Efectos Bioquímicos Y Fisiológicos
Downeyoside C has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Downeyoside C has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs), which are involved in the inflammatory response and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Downeyoside C in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Moreover, Downeyoside C has been shown to possess multiple biological activities, which make it a potential candidate for the treatment of various diseases. However, one of the main limitations of using Downeyoside C in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on Downeyoside C. One of the main directions is to investigate its potential therapeutic applications in various diseases, such as rheumatoid arthritis, inflammatory bowel disease, Alzheimer's disease, Parkinson's disease, and cancer. Moreover, the mechanism of action of Downeyoside C needs to be further elucidated to understand its biological activities. Furthermore, the development of novel formulations and delivery systems for Downeyoside C can improve its solubility and bioavailability, which can enhance its therapeutic efficacy. Finally, the safety and toxicity of Downeyoside C need to be further evaluated to ensure its suitability for clinical use.
Conclusion:
In conclusion, Downeyoside C is a natural compound that possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound is mainly extracted from the roots of Belamcanda chinensis using various solvents and purification steps. Downeyoside C has potential therapeutic applications in various diseases, and its mechanism of action needs to be further elucidated. The development of novel formulations and delivery systems for Downeyoside C can enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of Downeyoside C is a complex process that involves multiple steps. The compound is mainly extracted from the roots of Belamcanda chinensis using various solvents, such as ethanol, methanol, and water. The crude extract is then subjected to several purification steps, including column chromatography, high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography (TLC), to obtain pure Downeyoside C.
Aplicaciones Científicas De Investigación
Downeyoside C has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Downeyoside C has also been shown to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, Downeyoside C has been shown to possess anticancer properties, which make it a potential candidate for the treatment of various types of cancer.
Propiedades
Número CAS |
174286-15-8 |
|---|---|
Nombre del producto |
Downeyoside C |
Fórmula molecular |
C33H51NaO12S |
Peso molecular |
694.8 g/mol |
Nombre IUPAC |
sodium;(2S,3S,4S,5R,6R)-6-[[(3S,5S,6S,8S,10S,13S,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]ethyl]-6-sulfooxy-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C33H52O12S.Na/c1-15(2)12-24-28(43-24)16(3)19-6-7-20-18-14-23(45-46(39,40)41)22-13-17(8-10-33(22,5)21(18)9-11-32(19,20)4)42-31-27(36)25(34)26(35)29(44-31)30(37)38;/h9,15-20,22-29,31,34-36H,6-8,10-14H2,1-5H3,(H,37,38)(H,39,40,41);/q;+1/p-1/t16-,17-,18-,19+,20-,22+,23-,24-,25-,26-,27+,28-,29-,31+,32+,33+;/m0./s1 |
Clave InChI |
DMZBNMVONJSNCA-DRXATRFUSA-M |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)OS(=O)(=O)O)C)[C@H]6[C@@H](O6)CC(C)C.[Na+] |
SMILES |
CC(C)CC1C(O1)C(C)C2CCC3C2(CC=C4C3CC(C5C4(CCC(C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O)C)OS(=O)(=O)O)C.[Na+] |
SMILES canónico |
CC(C)CC1C(O1)C(C)C2CCC3C2(CC=C4C3CC(C5C4(CCC(C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O)C)OS(=O)(=O)O)C.[Na+] |
Sinónimos |
DOWNEYOSIDE C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



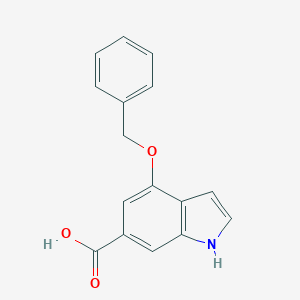
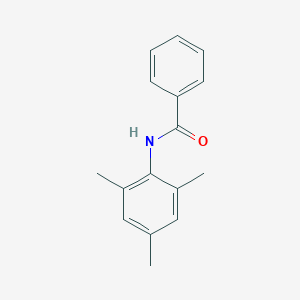
![4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B185582.png)
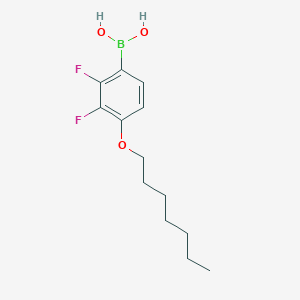
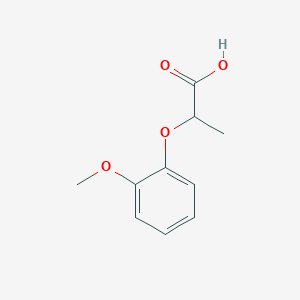
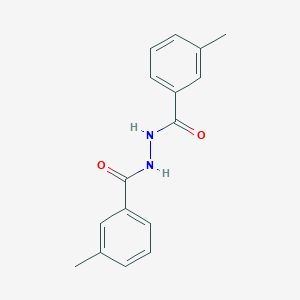
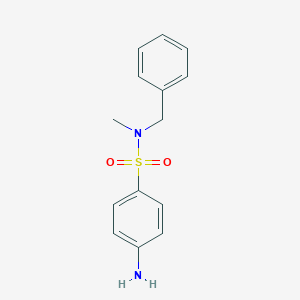
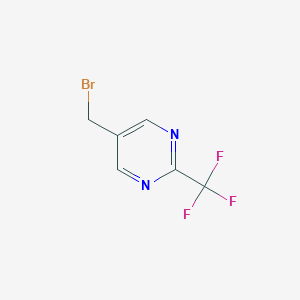
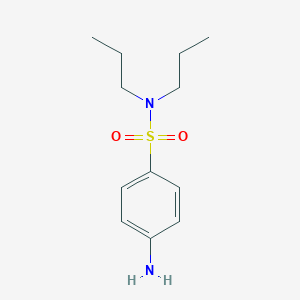
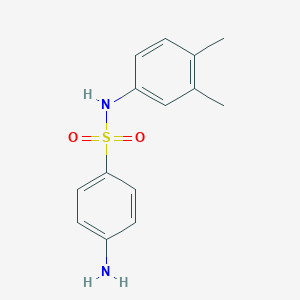
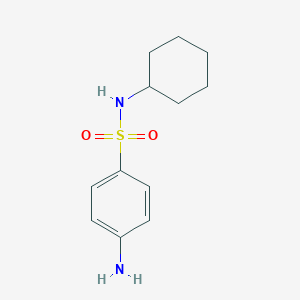
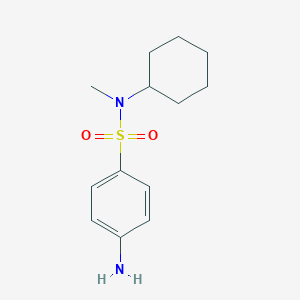
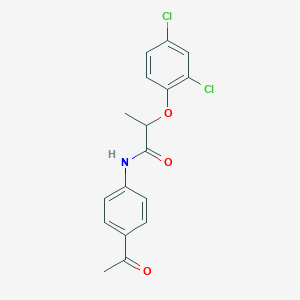
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)